Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate is a furan-based derivative featuring a 4-iodophenoxymethyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUAZSXJXQHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-(hydroxymethyl)furan-2-carboxylic acid with 4-iodophenol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The furan ring and ester group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the furan ring and ester group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The substituents on the phenyl or heteroaromatic ring significantly impact the physicochemical and biological properties of furan-2-carboxylate derivatives. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., F, NO₂) enhance antimycobacterial activity by modulating electron density and binding to targets like MbtI .
- Bulky substituents (e.g., iodophenoxy) may improve membrane permeability but reduce solubility.
- Polar groups (e.g., OH, OMe) increase water solubility, critical for bioavailability .
Antimycobacterial Activity
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the salicylate synthase MbtI, a key enzyme in mycobactin biosynthesis . The fluorine atom and nitro group stabilize intermolecular interactions in the enzyme active site, as confirmed by SC-XRD studies .
Antimicrobial and Antioxidant Activity
Hydroxy- and methoxy-substituted derivatives (e.g., compounds 1–3 from ) showed moderate anti-MRSA and antioxidant activities, likely due to phenolic hydroxyl groups acting as radical scavengers . Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate demonstrated specific activity against Xanthomonas axonopodis, highlighting substituent-dependent selectivity .
Structural and Crystallographic Insights
- Planarity and Stacking : Fluorinated nitro derivatives adopt near-planar conformations, stabilized by π-π stacking and CH···O bonds . The iodine atom’s larger size may disrupt stacking, favoring halogen bonding or van der Waals interactions.
- Intramolecular Interactions : Long-range JC-F coupling (13.1 Hz) observed in the fluorinated derivative indicates through-space interactions between C3 and F1 atoms . Similar effects may arise with iodine but remain unexplored.
Biological Activity
Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate is a synthetic compound that belongs to the furan class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The furan moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 406470-67-5
Molecular Formula: C13H11IO3
Molecular Weight: 320.13 g/mol
The structure consists of a furan ring substituted with a methoxycarbonyl group and a phenoxy group containing iodine, which may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, methyl derivatives of furan have shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The incorporation of iodine into the phenoxy group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 62.37 | Induction of apoptosis |
| HepG2 | 70.00 | Cell cycle arrest |
| Vero | 100.00 | Cytotoxicity via ROS |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom is hypothesized to contribute to its efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 300 |
| Pseudomonas aeruginosa | 350 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes such as apoptosis, cell cycle progression, and metabolic regulation.
Case Studies
- Anticancer Study : A study conducted on the effects of various furan derivatives, including this compound, demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth.
- Antimicrobial Assessment : In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
